molecular formula C8H13NO B8576924 1-Cyano-1-Methyl-5-Ketohexane

1-Cyano-1-Methyl-5-Ketohexane

Cat. No. B8576924
M. Wt: 139.19 g/mol
InChI Key: ZAYXJHRQIGGXJE-UHFFFAOYSA-N
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Patent
US04647686

Procedure details

A solution of 2 ml of NH3 in 50 ml of methanol is charged into a round bottom flask fitted with a gas inlet tube and a mechanical stirrer. Fitted to the gas inlet tube is an oxygen buret graduated in mls and containing oxygen gas. To this solution is added with stirring 0.015 g of CuCl2 2H2O and 1.5 g of 2,6-dimethyl cyclohexanone. Stirring is continued until all solids had dissolved. A steady stream of oxygen is bubbled into the solution for approximately 16 hours, while the solution is stirred at room temperature. Total oxygen uptake is 63 ml. The methanol solvent is removed by rotary evaporator and the product extracted in by rotary evaporator and the product extracted in ether. The ether layer is concentrated. IR and NMR analysis confirmed the presence of 1-cyano-1-methyl-5-ketohexane.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuCl2
Quantity
0.015 g
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[O:2]=O.[CH3:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([CH3:11])[C:6]1=O>CO>[C:6]([CH:5]([CH3:4])[CH2:10][CH2:9][CH2:8][C:7](=[O:2])[CH3:11])#[N:1]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
CuCl2
Quantity
0.015 g
Type
reactant
Smiles
Step Five
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1C(C(CCC1)C)=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a gas inlet tube and a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
Fitted to the gas inlet tube
ADDITION
Type
ADDITION
Details
To this solution is added
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
A steady stream of oxygen is bubbled into the solution for approximately 16 hours, while the solution
Duration
16 h
STIRRING
Type
STIRRING
Details
is stirred at room temperature
CUSTOM
Type
CUSTOM
Details
The methanol solvent is removed by rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the product extracted in by rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the product extracted in ether
CONCENTRATION
Type
CONCENTRATION
Details
The ether layer is concentrated

Outcomes

Product
Name
Type
Smiles
C(#N)C(CCCC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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